2-Oxoindoline-3-carbonitrile

Übersicht

Beschreibung

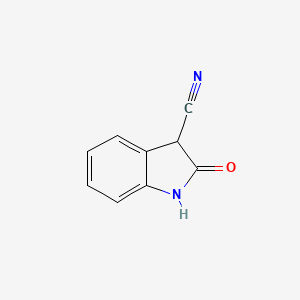

2-Oxoindoline-3-carbonitrile is a heterocyclic compound with the molecular formula C9H6N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Oxoindoline-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of isatin with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

One-Pot Aldol Condensation and Hydrocyanation

A streamlined one-pot method combines aldol condensation of ortho-nitroacetophenones with aldehydes, followed by cyanide-mediated cyclization .

| Aldehyde Component | Nitroacetophenone | Product Yield (%) |

|---|---|---|

| Benzaldehyde | ortho-Nitroacetophenone | 64 |

| 4-Chlorobenzaldehyde | 5-Bromo derivative | 72 |

Mechanism :

-

Base-assisted aldol condensation forms chalcone intermediates.

-

Cyanide addition triggers Baeyer–Drewson-like cyclization, yielding 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles .

Limitations : Aliphatic aldehydes fail to participate due to poor reactivity under these conditions .

Nucleophilic Ring-Opening Reactions

Intermediates derived from Appel’s salt undergo nucleophilic attacks at sulfur centers:

Pathway A (NaH) :

Pathway B (MeMgBr) :

Phosphorus-Based Transformations

Recent advancements include reactions with organophosphorus reagents:

-

Triphenylphosphine (PPh₃) : Cleaves dithiazole rings to form 2-(2-oxoindolin-3-ylidene)acetonitriles (up to 88% yield) .

-

Dimethyl acetylenedicarboxylate (DMAD) : Forms phosphorus ylides (6 ) via [2+2] cycloaddition with triphenylphosphine (Fig. 4) .

Comparative Analysis of Methodologies

| Method | Key Reagents | Yield Range (%) | Stereoselectivity |

|---|---|---|---|

| Appel’s Salt + NaH | NaH, THF | 49–88 | Moderate (E/Z) |

| One-Pot Aldol/Hydrocyanation | KCN, AcOH | 27–82 | Not reported |

| PPh₃-Mediated Desulfurization | PPh₃, CH₂Cl₂ | 27–88 | High (E dominant) |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent research has highlighted the anticancer potential of 2-Oxoindoline-3-carbonitrile derivatives. These compounds exhibit cytotoxic effects against several human cancer cell lines, including:

| Compound | Cell Line Tested | Cytotoxicity (IC50) | Comparison with Control |

|---|---|---|---|

| 4o | SW620 | Lower than PAC-1 | 3-5 times more potent |

| 4f | PC-3 | Comparable | Equal to PAC-1 |

| 4h | NCI-H23 | Superior | Higher than PAC-1 |

The mechanisms of action include:

- Induction of Apoptosis : Activating caspase enzymes leading to programmed cell death.

- Cell Cycle Disruption : Interfering with normal cell cycle progression.

- Targeting Signaling Pathways : Inhibiting pathways crucial for cancer cell survival .

Antimicrobial and Antiviral Activities

Beyond anticancer properties, derivatives of this compound have shown promise in antimicrobial and antiviral research:

- Preliminary studies indicate effectiveness against various bacterial strains.

- Some derivatives exhibit activity against viral infections, suggesting a broad spectrum of biological activity .

Study on Cytotoxic Properties

A significant study evaluated a series of novel derivatives based on this compound for their cytotoxic properties against different cancer cell lines. The results indicated that certain compounds demonstrated superior cytotoxicity compared to established anticancer agents like PAC-1. Analytical techniques such as IR, MS, and NMR were employed to confirm structures and assess biological efficacy .

Research on Antimicrobial Activity

Another investigation focused on the antimicrobial potential of 2-Oxoindoline derivatives against various pathogens. The findings revealed that specific compounds exhibited significant inhibitory effects, positioning them as candidates for further development in infectious disease treatment .

Wirkmechanismus

The biological activity of 2-Oxoindoline-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound can also modulate signaling pathways related to inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetonitrile: Another indole derivative with similar biological activities.

2-Oxoindoline-3-acetic acid: Shares the oxoindoline core structure but with different functional groups.

Isatin: A precursor in the synthesis of 2-Oxoindoline-3-carbonitrile and other indole derivatives.

Uniqueness: this compound stands out due to its unique combination of a nitrile group and an oxoindoline core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Biologische Aktivität

2-Oxoindoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects based on recent research findings.

Mechanism and Efficacy

Recent studies have demonstrated that derivatives of 2-oxoindoline, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated several 2-oxoindoline-based compounds and found that certain derivatives showed cytotoxicity comparable to or greater than established chemotherapeutics like PAC-1. Specifically, compound 4o was reported to be three to five times more cytotoxic than PAC-1 across multiple cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cells .

Table 1: Cytotoxicity of Selected 2-Oxoindoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison with PAC-1 |

|---|---|---|---|

| 4o | SW620 | 5.0 | 3-5x more potent |

| 4f | PC-3 | 10.0 | Comparable |

| 4h | NCI-H23 | 8.0 | Comparable |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by cell cycle analysis and increased procaspase-3 activity . The ability of these compounds to modulate apoptotic pathways makes them promising candidates for further development as anticancer agents.

Antibacterial Activity

In addition to anticancer properties, 2-oxoindoline derivatives have shown potential as antibacterial agents. A study highlighted the antibacterial activity of several compounds derived from marine sources, indicating that some oxindole derivatives can effectively inhibit bacterial growth through molecular docking studies against key bacterial proteins such as DNA gyrase and Dihydrofolate reductase .

Table 2: Antibacterial Activity of Oxindole Derivatives

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Activity Level |

|---|---|---|---|

| Isobenzofuro[5,6-b]benzofuran | DNA gyrase | -8.5 | Significant |

| 1,3-dihydro-7,10-dimethoxy | Dihydrofolate reductase | -7.8 | Moderate |

These findings suggest that the structural features of 2-oxoindoline derivatives may contribute to their interaction with bacterial targets, providing a pathway for developing new antibiotics.

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, research indicates that 2-oxoindoline derivatives possess a range of other biological activities. These include anti-inflammatory properties and potential neuroprotective effects. For example, some studies have reported that these compounds can modulate inflammatory cytokines and exhibit protective effects against neurodegenerative models .

Case Study: Neuroprotective Effects

A specific case study investigated the neuroprotective potential of a derivative of 2-oxoindoline in a rat model of oxidative stress-induced neurotoxicity. The results indicated significant reductions in markers of oxidative stress and inflammation in treated animals compared to controls . This suggests that 2-oxoindoline derivatives could be beneficial in treating neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYAOBHXTLMRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547168 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73859-65-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.